9,9-Bis[(acryloyloxy)methyl]fluorene
Overview
Description
9,9-Bis[(acryloyloxy)methyl]fluorene is an organic compound with the molecular formula C21H18O4 and a molecular weight of 334.37 g/mol . This compound is characterized by the presence of two acryloyloxy groups attached to a fluorene core, making it a versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Bis[(acryloyloxy)methyl]fluorene typically involves the reaction of fluorene with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 9,9-Bis[(acryloyloxy)methyl]fluorene undergoes various chemical reactions, including:
Polymerization: The acryloyloxy groups can undergo radical polymerization to form cross-linked polymers.
Common Reagents and Conditions:
Radical Initiators: Benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate polymerization reactions.
Acidic or Basic Catalysts: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products:
Carboxylic Acids: Resulting from the hydrolysis of the ester bonds.
Scientific Research Applications
9,9-Bis[(acryloyloxy)methyl]fluorene has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of advanced polymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its potential in creating hydrogels for tissue engineering and regenerative medicine.
Industry: Utilized in the production of photoresists for photolithography in semiconductor manufacturing.
Mechanism of Action
The mechanism of action of 9,9-Bis[(acryloyloxy)methyl]fluorene primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloyloxy groups participate in radical polymerization, leading to the formation of stable polymers. These polymers can interact with various molecular targets, depending on their functionalization and application .
Comparison with Similar Compounds
9,9-Bis[(methacryloyloxy)methyl]fluorene: Similar structure but with methacryloyloxy groups instead of acryloyloxy groups.
9,9-Bis[(acryloyloxy)ethyl]fluorene: Similar structure but with ethyl linkers instead of methylene linkers.
Uniqueness: 9,9-Bis[(acryloyloxy)methyl]fluorene is unique due to its specific combination of acryloyloxy groups and fluorene core, which imparts distinct properties such as high thermal stability and the ability to form highly cross-linked polymers .
Properties
IUPAC Name |
[9-(prop-2-enoyloxymethyl)fluoren-9-yl]methyl prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-3-19(22)24-13-21(14-25-20(23)4-2)17-11-7-5-9-15(17)16-10-6-8-12-18(16)21/h3-12H,1-2,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCWDGHNCOLGHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1(C2=CC=CC=C2C3=CC=CC=C31)COC(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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